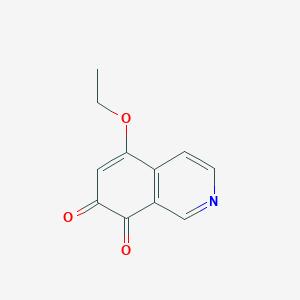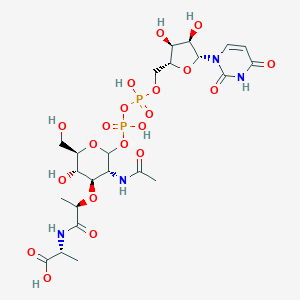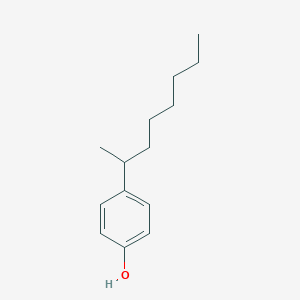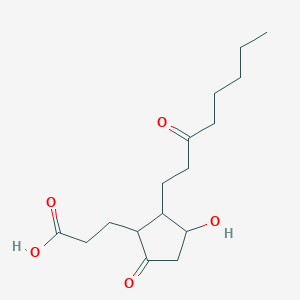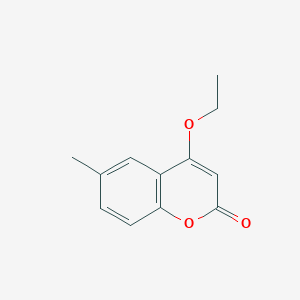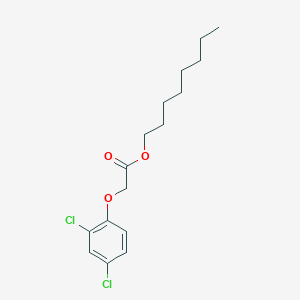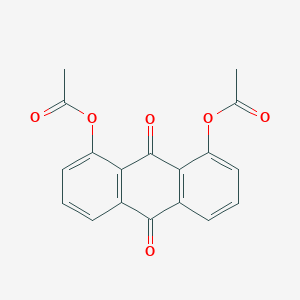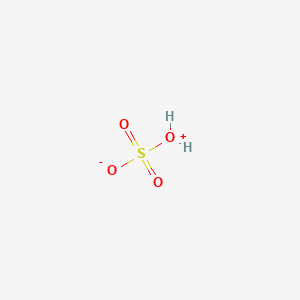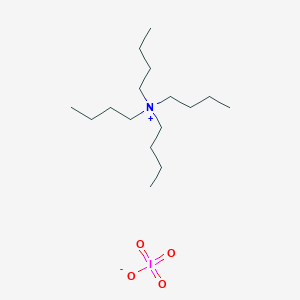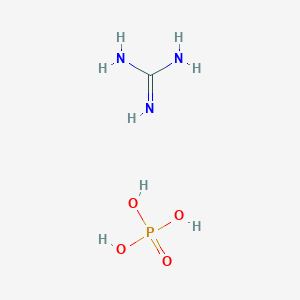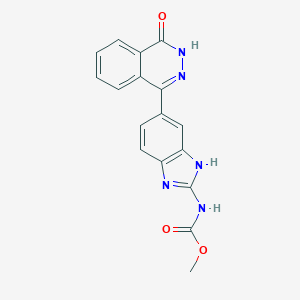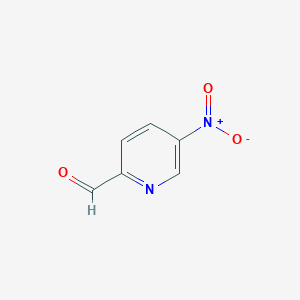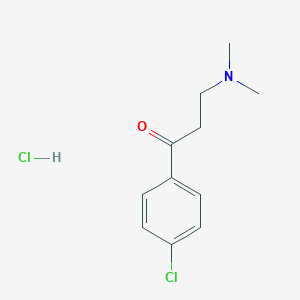
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride
説明
The compound "1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride" is a chemical that has been studied for its potential applications in medicinal chemistry. It is related to a class of compounds that have been synthesized for their cytotoxic properties and potential use as antidepressant agents. The structure of the compound suggests that it may interact with biological systems in a manner that could be beneficial for treating certain conditions.
Synthesis Analysis
The synthesis of related compounds has been achieved through Mannich reactions, which involve the use of paraformaldehyde, an amine component, and a ketone component. In one study, a series of 1-aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized, yielding compounds with high purity and in good yields ranging from 87-98%. The reaction conditions were optimized for the mol ratios of the reactants and the reaction medium, with ethanol containing concentrated hydrochloric acid being the most suitable .
Molecular Structure Analysis
Although the exact molecular structure analysis of "1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride" is not provided, related compounds have been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing the configuration of the molecule and the electrostatic interactions that stabilize the salt form . Such analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their analogs. For example, substituted 3-amino-1,1-diaryl-2-propanols have been synthesized and evaluated for their antidepressant properties, indicating that the functional groups present in these molecules can undergo specific reactions to yield potential therapeutic agents . The reactivity of the chlorophenyl group, in particular, may be significant in forming metal complexes with potential anti-tumor activities, as seen in related studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride" can be deduced from related compounds. These properties include solubility, melting point, and stability, which are important for the compound's application in drug formulation. The cytotoxic activity of similar compounds has been tested, showing that they can inhibit tumor cell growth without affecting normal cells, suggesting a degree of selectivity that is desirable in therapeutic agents .
科学的研究の応用
Nonpeptide Agonist of GPR14/Urotensin-II Receptor
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride has been identified as a nonpeptidic agonist of the urotensin-II receptor. It exhibits selectivity and potency, suggesting its utility as a pharmacological research tool and potential drug lead (Croston et al., 2002).
Potential Antidepressant Agents
This compound has been investigated as a potential antidepressant agent. The study explored its efficacy in animal models of depression, noting its relative lack of anticholinergic side effects, which positions it as a promising candidate for further evaluation (Clark et al., 1979).
Generation of Structurally Diverse Compounds
It serves as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This versatility in chemical reactions broadens the scope of its applications in medicinal chemistry (Roman, 2013).
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical properties, demonstrating potential as a candidate for optical device applications such as optical limiters (Rahulan et al., 2014).
Spectroscopic Characterization and Crystal Structures
Spectroscopic and crystallographic studies of this compound and its derivatives contribute to a better understanding of their structural properties. This information is crucial for identification and development of new compounds (Kuś et al., 2016).
Interaction with DNA
Studies have shown its interaction with DNA, using electrochemical assays. This interaction is critical for understanding its potential as a DNA-targeted agent or drug candidate (Istanbullu et al., 2017).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQURAWQCJQTMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170868 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride | |
CAS RN |
1798-83-0, 5409-48-3 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1798-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC12473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



